molecular formula C6H4BrNO2 B2963512 5-Bromo-4-hydroxynicotinaldehyde CAS No. 1289109-05-2

5-Bromo-4-hydroxynicotinaldehyde

Cat. No.: B2963512
CAS No.: 1289109-05-2
M. Wt: 202.007
InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinaldehyde: is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-4-hydroxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position and the bromine atom at the 5-position contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-hydroxynicotinaldehyde is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMFNJPSDBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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